![molecular formula C14H8Cl4O B14624155 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 56958-04-4](/img/structure/B14624155.png)
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is a chlorinated phenolic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenolic group, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of chloral hydrate with chlorobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may also involve the use of catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane functions. Its chlorinated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific arrangement of chlorine atoms and phenolic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
56958-04-4 |
|---|---|
Molecular Formula |
C14H8Cl4O |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
5-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H8Cl4O/c15-9-3-1-8(2-4-9)13(14(17)18)11-6-5-10(16)7-12(11)19/h1-7,19H |
InChI Key |
LYCWLQLHTMRBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

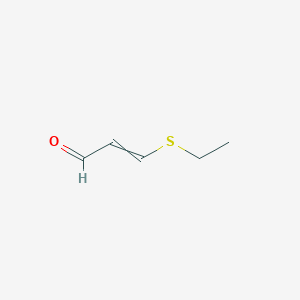



![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
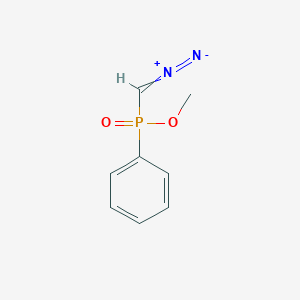
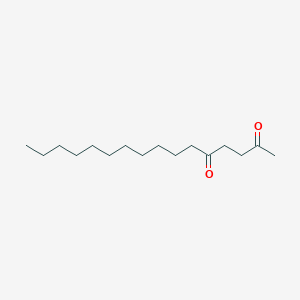
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
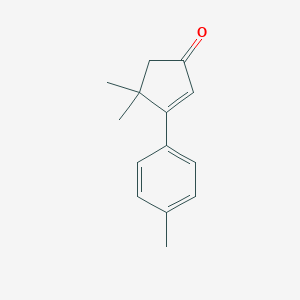

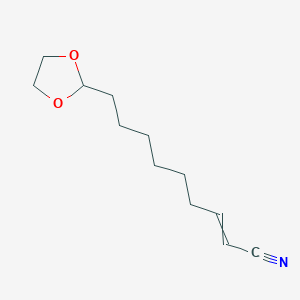
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
